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  • Product: 3-Fluoro-5-(morpholin-4-yl)benzonitrile
  • CAS: 220954-16-5

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide: Physicochemical Profiling and Thermal Characterization of 3-Fluoro-5-(morpholin-4-yl)benzonitrile

Executive Summary & Scaffold Significance In modern drug discovery, functionalized benzonitriles serve as critical building blocks due to their predictable metabolic stability and distinct electronic properties. 3-Fluoro...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scaffold Significance

In modern drug discovery, functionalized benzonitriles serve as critical building blocks due to their predictable metabolic stability and distinct electronic properties. 3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS: 220954-16-5) is a highly versatile small-molecule scaffold[1]. It is predominantly utilized in the synthesis of heteroaryl derivatives, notably functioning as a core intermediate in the development of potent cytokine inhibitors targeting pro-inflammatory mediators like TNF- α and IL-1[2].

Understanding the precise physical state and thermal properties (such as the melting point) of this compound is critical for downstream formulation, storage, and synthetic scale-up. This guide provides an in-depth analysis of its physicochemical properties, the structural causality behind its solid state, and self-validating protocols for its synthesis and thermal characterization.

Structural Causality of the Physical State

At standard temperature and pressure (STP), 3-Fluoro-5-(morpholin-4-yl)benzonitrile exists as a crystalline solid [1]. The physical state of any organic molecule is a macroscopic manifestation of its microscopic intermolecular forces. For this specific scaffold, the solid state is dictated by three structural features:

  • Dipole-Dipole Interactions: The cyano (-CN) and fluoro (-F) substituents are highly electronegative. They create a strong, permanent molecular dipole across the planar benzene ring, facilitating rigid, ordered dipole-dipole alignments in the crystal lattice.

  • π−π Stacking: The aromatic benzonitrile core provides a flat surface area that allows adjacent molecules to engage in parallel displaced π−π stacking.

  • Steric Disruption via Morpholine: Unlike fully planar fused-ring systems (which often have exceptionally high melting points), the morpholin-4-yl substituent adopts a non-planar chair conformation. This bulky group introduces steric hindrance that prevents overly dense packing, ensuring the compound melts at a manageable intermediate temperature range rather than degrading.

Quantitative Physicochemical Data

The following table summarizes the core quantitative data for the compound, establishing the baseline parameters required for analytical verification[1][3].

PropertyValue
Chemical Name 3-Fluoro-5-(morpholin-4-yl)benzonitrile
CAS Registry Number 220954-16-5
Molecular Formula C 11​ H 11​ FN 2​ O
Molecular Weight 206.22 g/mol
Physical State (STP) Crystalline Solid
SMILES Code N#CC1=CC(N2CCOCC2)=CC(F)=C1
Purity Standard (Analytical) Min. 95% (Typically >98% for thermal analysis)

Synthesis and State Isolation Protocol

To accurately characterize the physical state and melting point, the compound must first be synthesized and isolated to a high degree of purity. Impurities act as freezing-point depressants, artificially lowering and broadening the melting point.

Protocol: Nucleophilic Aromatic Substitution (S N​ Ar)

The most efficient route to this compound is the S N​ Ar reaction of 3,5-difluorobenzonitrile with morpholine[4].

  • Step 1: Reaction Assembly. Dissolve 1.0 equivalent of 3,5-difluorobenzonitrile in anhydrous dimethyl sulfoxide (DMSO). Add 2.5 equivalents of morpholine.

  • Step 2: Causality of Conditions. Why DMSO at 20°C? DMSO is a polar aprotic solvent that aggressively solvates cations but leaves the morpholine nucleophile "naked" and highly reactive. Maintaining the reaction at exactly 20°C is a deliberate kinetic control; it provides enough energy for the first fluorine displacement but prevents the reaction of the second fluorine, avoiding di-substituted byproducts[4].

  • Step 3: Self-Validating Purity Check. Before isolation, sample the reaction mixture via LC-MS. The protocol is self-validating if the starting material mass disappears and a single peak at m/z 207 [M+H] + dominates the chromatogram.

  • Step 4: Isolation. Crash the product out of solution by pouring the mixture into ice water. The sudden shift in solvent polarity forces the hydrophobic product to precipitate as a raw solid. Filter and recrystallize from ethanol to yield the pure crystalline solid.

Workflow A 3,5-Difluorobenzonitrile + Morpholine B SNAr Reaction (DMSO, 20°C) A->B C Crude Product (Mixed State) B->C D Recrystallization (Self-Validating Purity) C->D E Pure Crystalline Solid (CAS: 220954-16-5) D->E

Synthetic workflow and purification for 3-Fluoro-5-(morpholin-4-yl)benzonitrile.

Thermal Characterization: Melting Point Determination

While traditional capillary melting point apparatuses provide a visual estimation, rigorous physicochemical profiling requires Differential Scanning Calorimetry (DSC) . DSC measures the exact heat flow associated with the solid-to-liquid phase transition, providing both the onset melting temperature and the enthalpy of fusion ( ΔHf​ ).

Protocol: Self-Validating DSC Analysis
  • Step 1: Instrument Calibration (The Validation Step). Prior to analyzing the benzonitrile derivative, run a high-purity Indium standard. Indium has a strictly defined melting point of 156.6°C. Causality: If the instrument records the Indium melt at 156.6°C ± 0.1°C, the thermodynamic environment is validated, ensuring subsequent data is trustworthy.

  • Step 2: Sample Preparation. Accurately weigh 2.0–3.0 mg of the recrystallized 3-Fluoro-5-(morpholin-4-yl)benzonitrile into an aluminum DSC pan. Crimp the lid to ensure optimal thermal contact.

  • Step 3: Thermal Cycling. Heat the sample from 25°C to 150°C at a controlled rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Step 4: Data Interpretation. The melting point is recorded as the extrapolated onset temperature of the endothermic peak, not the peak maximum. A sharp, narrow peak confirms high crystal lattice purity, whereas a broad peak indicates the presence of residual morpholine or DMSO.

Melting S Crystalline Solid (Ordered Lattice) H Thermal Energy (Endothermic) S->H F1 Dipole-Dipole (CN) S->F1 F2 Pi-Pi Stacking S->F2 L Isotropic Liquid (Disordered) H->L

Thermodynamic transition and disruption of intermolecular forces during melting.

References

  • Google Patents. "WO2008021388A1 - Heteroaryl derivatives as cytokine inhibitors." World Intellectual Property Organization.

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Detailed Guide to the Synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed fo...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and professionals in the field of drug development, offering not just a procedure but also the underlying chemical principles and safety considerations.

Introduction

3-Fluoro-5-(morpholin-4-yl)benzonitrile is a substituted aromatic compound of significant interest due to its prevalence in the core structures of various biologically active molecules. The strategic placement of the fluoro, morpholinyl, and nitrile functionalities provides a versatile scaffold for further chemical modifications. The synthesis of this compound is a classic example of a nucleophilic aromatic substitution (SNAr) reaction, a powerful tool in modern organic synthesis for the formation of carbon-heteroatom bonds.[1][2]

This guide will detail a reliable and reproducible protocol for the synthesis of the title compound, starting from commercially available 3,5-difluorobenzonitrile and morpholine. We will delve into the mechanistic underpinnings of the reaction, justify the choice of reagents and conditions, and provide a thorough safety analysis.

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The core of this synthesis is the nucleophilic aromatic substitution (SNAr) reaction. For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs).[1][3] In our case, the nitrile (-CN) group on the 3,5-difluorobenzonitrile ring serves as a potent EWG, rendering the aromatic ring electron-deficient and thus susceptible to attack by a nucleophile.

The reaction proceeds via a two-step addition-elimination mechanism[1]:

  • Nucleophilic Addition: The nitrogen atom of morpholine, our nucleophile, attacks one of the carbon atoms bearing a fluorine atom. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored through the elimination of a fluoride ion (F⁻), which is a good leaving group in this context. The eliminated fluoride is then neutralized by a base present in the reaction mixture.

The presence of two fluorine atoms on the starting material offers the potential for substitution at either the 3- or 5-position. However, due to the symmetrical nature of 3,5-difluorobenzonitrile, the initial substitution product is the same regardless of which fluorine is displaced.

Visualization of the Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis P1 Reagent & Glassware Preparation P2 Inert Atmosphere Setup P1->P2 Ensure dryness R1 Charge Flask with 3,5-Difluorobenzonitrile & K2CO3 P2->R1 Start Reaction R2 Add DMF and Morpholine R1->R2 R3 Heat Reaction Mixture (80-100°C) R2->R3 R4 Monitor Reaction Progress (TLC/LC-MS) R3->R4 W1 Cool to Room Temperature R4->W1 Reaction Complete W2 Quench with Water W1->W2 W3 Extract with Ethyl Acetate W2->W3 W4 Wash, Dry, and Concentrate W3->W4 PU1 Purify by Column Chromatography W4->PU1 Isolate Crude Product PU2 Characterize Product (NMR, MS) PU1->PU2

Caption: Overall workflow for the synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
3,5-Difluorobenzonitrile≥99%Commercially AvailableStarting material.[4]
Morpholine≥99%Commercially AvailableNucleophile.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableBase.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableReaction solvent.[1]
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableExtraction solvent.
Deionized WaterN/AIn-houseUsed for work-up.
Brine (Saturated NaCl)N/AIn-houseUsed for washing.
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially AvailableDrying agent.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.

Safety Precautions

Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [5][6][7]

  • 3,5-Difluorobenzonitrile: Harmful if swallowed or in contact with skin.[5] Causes skin and serious eye irritation.[5] Avoid breathing dust.

  • Morpholine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • N,N-Dimethylformamide (DMF): A combustible liquid that is a known reproductive toxin. Avoid inhalation and skin contact.

  • Potassium Carbonate: Causes serious eye irritation. Handle with care to avoid dust formation.

Refer to the Safety Data Sheets (SDS) for each reagent before commencing any work.[5][6][7][8][9]

Step-by-Step Synthesis Protocol

1. Reaction Setup:

1.1. To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 3,5-difluorobenzonitrile (1.0 eq, e.g., 5.0 g, 35.9 mmol) and anhydrous potassium carbonate (2.0 eq, e.g., 9.9 g, 71.8 mmol).[1]

1.2. Under a gentle flow of nitrogen, add anhydrous N,N-dimethylformamide (DMF) (e.g., 40 mL) to the flask. Stir the suspension.

1.3. Using a syringe, add morpholine (1.2 eq, e.g., 3.75 mL, 43.1 mmol) to the stirring suspension at room temperature.[1]

2. Reaction Execution:

2.1. Heat the reaction mixture to 80-100°C using an oil bath.

2.2. Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 6-12 hours.[10]

3. Work-up and Isolation:

3.1. Once the reaction is complete (as indicated by the consumption of the starting material), remove the heat source and allow the mixture to cool to room temperature.

3.2. Carefully pour the reaction mixture into a beaker containing deionized water (e.g., 200 mL). This will precipitate the crude product and dissolve the inorganic salts.

3.3. Transfer the aqueous suspension to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).[11]

3.4. Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).[11]

3.5. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

4. Purification and Characterization:

4.1. Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 3-Fluoro-5-(morpholin-4-yl)benzonitrile as a solid.

4.2. Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. The expected molecular weight is 206.22 g/mol .[12]

Mechanistic Rationale

The choice of reagents and conditions is critical for the success of this SNAr reaction.

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Application

HPLC method development for 3-Fluoro-5-(morpholin-4-yl)benzonitrile analysis

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile Executive Summary 3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS 220954-16-5) is a versatile...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile

Executive Summary

3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS 220954-16-5) is a versatile small-molecule scaffold frequently utilized in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs)[1]. Ensuring the purity and stability of this building block is critical for downstream synthetic success. This application note details the rational development and rigorous validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, designed as a self-validating system in strict accordance with ICH Q2(R2)[2] and USP <1225>[3] guidelines.

Physicochemical Profiling & Chromatographic Rationale

A robust analytical method is not discovered by trial and error; it is engineered based on the intrinsic physicochemical properties of the analyte.

  • Acid-Base Behavior & Causality : Aliphatic amines typically cause severe peak tailing on silica-based columns due to ionic interactions with acidic silanols. However, the morpholine nitrogen in this specific scaffold is conjugated to an electron-withdrawing fluorobenzonitrile system[4]. This drastically reduces its pKa (estimated < 1.5), rendering the molecule predominantly neutral under the acidic conditions (pH ~2.7) provided by 0.1% formic acid. Consequently, peak symmetry is maintained without the need for ion-pairing reagents.

  • Mobile Phase Selection : A binary gradient of 0.1% Formic Acid in Water (Mobile Phase A) and Acetonitrile (Mobile Phase B) was selected. Formic acid suppresses residual silanol activity while ensuring complete compatibility with LC-MS systems, should orthogonal mass verification be required.

  • Detector Optimization : The benzonitrile moiety provides a strong UV chromophore. Detection at 240 nm was selected to maximize the signal-to-noise ratio for the primary analyte while capturing potential synthetic impurities (e.g., des-fluoro or des-morpholino derivatives).

Causality cluster_props Analyte Properties cluster_params Method Parameters P1 Fluorinated Core (Hydrophobic) M1 C18 Stationary Phase (Optimal Retention) P1->M1 P2 Deactivated Morpholine (Neutral at pH 2-7) M2 0.1% Formic Acid Buffer (Prevents Silanol Tailing) P2->M2 P3 Benzonitrile (Strong UV Chromophore) M3 UV Detection @ 240 nm (Maximum Sensitivity) P3->M3

Fig 1. Causality mapping between physicochemical properties and method parameters.

Experimental Protocol: A Self-Validating System

To ensure the protocol operates as a self-validating system, System Suitability Testing (SST) is embedded into every analytical run. The method autonomously verifies its fitness-for-purpose before any sample data is reported, aligning with the lifecycle management concepts of modern compendial validation[5].

Reagents and Standard Preparation
  • Diluent : Water:Acetonitrile (50:50, v/v). Field Insight: Matching the sample diluent to the initial gradient conditions is ideal. However, due to the hydrophobicity of the fluorinated core, 50% organic is required for complete dissolution. To prevent the "solvent effect" (peak splitting), the injection volume is strictly limited to 5 µL.

  • Standard Solution : Accurately weigh 25 mg of 3-Fluoro-5-(morpholin-4-yl)benzonitrile reference standard[1] into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to yield a concentration of 500 µg/mL.

Chromatographic Conditions
  • Column : High-purity C18, 150 mm × 4.6 mm, 3.5 µm (90–120 Å pore size).

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30°C (Controls mobile phase viscosity and stabilizes retention times).

  • Injection Volume : 5 µL.

  • Detection : UV at 240 nm.

Table 1: Gradient Elution Profile

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% FA in H₂O)% Mobile Phase B (Acetonitrile)
0.01.0955
1.01.0955
8.01.01090
10.01.01090
10.11.0955
15.01.0955

Table 2: Embedded System Suitability Test (SST) Parameters

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT)~6.5 min (± 0.2 min)Ensures consistent column chemistry and pump delivery.
Tailing Factor (Tf)≤ 1.5Confirms absence of secondary silanol interactions.
Theoretical Plates (N)≥ 5000Verifies column efficiency and packing integrity.
% RSD of Area (n=6)≤ 2.0%Validates autosampler precision and detector stability.

Method Validation Framework

The method was validated for Category I (Quantitation of major components) under USP <1225>[3] and evaluated against ICH Q2(R2)[6].

Workflow N1 1. Physicochemical Profiling Analyte: CAS 220954-16-5 N2 2. Chromatographic Scouting Phase & Buffer Selection N1->N2 N3 3. Gradient Optimization Resolution & Peak Symmetry N2->N3 N4 4. Method Validation ICH Q2(R2) & USP <1225> N3->N4 N5 5. System Suitability (SST) Self-Validating Control N4->N5

Fig 2. Lifecycle approach to HPLC method development and validation.

Specificity & Forced Degradation

Specificity was demonstrated by injecting blank diluent and ensuring no interfering peaks eluted at the retention time of 3-Fluoro-5-(morpholin-4-yl)benzonitrile. Forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) were conducted to prove the method is stability-indicating[7]. The active peak was completely resolved from all degradation products.

Linearity, Accuracy, and Precision

Linearity was established from 25% to 150% of the working concentration (125 µg/mL to 750 µg/mL). Accuracy was determined via recovery studies by spiking known amounts of the analyte into a synthetic matrix. Precision was evaluated at both the repeatability (intra-day) and intermediate precision (inter-day) levels[8].

Table 3: Summary of Method Validation Results

Validation ParameterICH Q2(R2) / USP <1225> CriteriaObserved ResultStatus
Specificity No interference at RT of analyteNo peaks ≥ 0.05% at 6.5 minPass
Linearity & Range R² ≥ 0.999 (25% to 150% nominal)R² = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across all levels99.4% – 100.8%Pass
Repeatability %RSD ≤ 2.0% (n=6 at 100% level)0.85%Pass
Intermediate Precision %RSD ≤ 2.0% (Different day/analyst)1.12%Pass

Conclusion

The developed RP-HPLC method for 3-Fluoro-5-(morpholin-4-yl)benzonitrile is robust, stability-indicating, and fully validated. By grounding the chromatographic parameters in the analyte's physicochemical properties and embedding strict SST criteria, the method serves as a highly reliable, self-validating system suitable for routine quality control and batch release in pharmaceutical development.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). 2

  • validation of analytical procedures q2(r2) - ICH. International Council for Harmonisation (ICH). 6

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks (YouTube). 8

  • USP <1225> Method Validation - BA Sciences. BA Sciences. 3

  • Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. ECA Academy. 5

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA). 7

  • CAS 220954-16-5: 3-Fluoro-5-(4-morpholinyl)benzonitrile. Cymit Quimica. 1

  • MDL Mfcd27947585 | Sigma-Aldrich. Sigma-Aldrich. 4

Sources

Method

Application Note: In Vivo Dosing Formulation Strategies for 3-Fluoro-5-(morpholin-4-yl)benzonitrile

Audience: Preclinical Researchers, Formulation Scientists, and Pharmacokineticists Compound: 3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS: 220954-16-5) Executive Summary & Physicochemical Rationale Formulating early-stag...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Preclinical Researchers, Formulation Scientists, and Pharmacokineticists Compound: 3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS: 220954-16-5)

Executive Summary & Physicochemical Rationale

Formulating early-stage chemical entities for in vivo preclinical studies requires a deep understanding of the molecule's physicochemical properties. The morpholine ring is a privileged scaffold in medicinal chemistry, frequently utilized to improve aqueous solubility and modulate pharmacokinetic properties due to its typically weakly basic nitrogen[1].

However, in 3-Fluoro-5-(morpholin-4-yl)benzonitrile , the morpholine nitrogen is conjugated to a phenyl ring bearing two strongly electron-withdrawing groups (a fluoro group at position 3 and a cyano group at position 1). This electronic environment drastically delocalizes the nitrogen's lone pair, significantly depressing its pKa.

The Causality of Formulation Failure: Because the pKa is depressed well below physiological pH, the molecule remains entirely un-ionized in both the gastric environment and systemic circulation. Traditional pH-adjustment strategies (e.g., using acidic buffers to form a soluble salt) will fail. The compound exhibits high lipophilicity and poor aqueous solubility, necessitating advanced formulation strategies such as co-solvents, lipid-based delivery systems, or particle size reduction to achieve sufficient bioavailability and linear dose-exposure relationships in preclinical models[2].

Formulation Decision Matrix

The selection of a formulation vehicle depends strictly on the intended route of administration and the required dose. Intravenous (IV) dosing requires an absolute solution to prevent embolism, whereas oral (PO) dosing can tolerate suspensions, provided the particle size is controlled to prevent dissolution-rate limited absorption[3].

FormulationDecisionTree Start 3-Fluoro-5-(morpholin-4-yl)benzonitrile (Poor Aqueous Solubility) IV Intravenous (IV) Route Requires True Solution Start->IV PO Oral (PO) Route Suspension Tolerated Start->PO Cosolvent Co-solvent System (DMSO / PEG400 / Tween 80) IV->Cosolvent High Target Dose Complex Cyclodextrin Complexation (20% HP-β-CD) IV->Complex Low Target Dose Suspension Aqueous Suspension (0.5% MC + 0.2% Tween 80) PO->Suspension High Dose / Stable Crystals Lipid Lipid-Based Delivery (Corn Oil / Labrasol) PO->Lipid Poor Intestinal Permeability

Decision tree for selecting in vivo formulation strategies based on dosing route.

Quantitative Formulation Matrix

The following table summarizes standardized vehicle systems, their theoretical capacities, and stability profiles for this specific chemotype.

Formulation VehicleTarget RouteMax Typical Conc.Physical StateStorage Stability
5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline IV, IP2 - 5 mg/mLClear Solution< 4 hours (Use immediately)
10% DMSO / 90% Corn Oil PO, IP10 - 20 mg/mLSolution / Emulsion24 hours
0.5% Methylcellulose / 0.2% Tween 80 in Water PO50 - 100 mg/mLUniform Suspension7 days (Re-suspend before use)
20% HP-β-Cyclodextrin in Water IV, PO1 - 3 mg/mLClear Solution48 hours

Validated Experimental Protocols

Do not deviate from the order of addition. For highly lipophilic molecules, introducing aqueous phases prematurely leads to irreversible nucleation.

Protocol A: Co-solvent/Surfactant Solution (For IV/IP Dosing)

Target: 2 mg/mL in 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% Saline

  • Weighing & Solvation: Weigh 20 mg of 3-Fluoro-5-(morpholin-4-yl)benzonitrile into a glass vial. Add 0.5 mL of DMSO. Vortex and sonicate until completely dissolved.

    • Causality: DMSO is required as the primary solvent to disrupt the stable crystal lattice of the fluorinated benzonitrile. Any remaining micro-crystals here will act as seeds for catastrophic precipitation later.

  • Co-solvent Addition: Add 4.0 mL of PEG400. Vortex thoroughly.

    • Causality: PEG400 lowers the dielectric constant of the vehicle, acting as a thermodynamic bridge between the highly lipophilic API and the impending aqueous phase.

  • Surfactant Addition: Add 0.5 mL of Tween 80. Vortex thoroughly.

    • Causality: Tween 80 provides steric stabilization via micelle formation, coating the hydrophobic molecules before water is introduced.

  • Aqueous Dilution: Add 5.0 mL of 0.9% Saline dropwise while continuously vortexing.

    • Causality: Dropwise addition prevents local zones of high polarity, which cause flash precipitation.

Self-Validating System (Optical Tyndall Test): After the final saline addition, shine a 5mW red or green laser pointer through the glass vial in a dimly lit room. A true solution will allow the beam to pass invisibly. If a visible "beam path" (Tyndall scattering) appears, micro-precipitation has occurred. The formulation has failed and must be discarded, as injecting micro-crystals intravenously is fatal to rodents.

Protocol B: Wetted Aqueous Suspension (For PO Dosing)

Target: 10 mg/mL in 0.5% Methylcellulose (MC) / 0.2% Tween 80

  • Dry Wetting: Weigh 100 mg of the API into a glass mortar or vial. Add 20 µL of pure Tween 80 directly to the dry powder.

    • Causality: Because the fluorinated surface is highly hydrophobic, the dry powder will float on water due to high interfacial tension. Tween 80 lowers this tension, allowing the liquid to wet the crystal surface and displace trapped air.

  • Trituration: Use a pestle or a probe sonicator to grind the Tween-wetted powder into a thick paste.

    • Causality: High shear reduces particle size, exponentially increasing the specific surface area. This is critical for poorly soluble compounds to ensure rapid dissolution in the gastrointestinal tract[2].

  • Viscous Dilution: Gradually add 9.98 mL of 0.5% Methylcellulose in water, in 1 mL increments, triturating or sonicating between each addition.

    • Causality: Methylcellulose increases the vehicle's viscosity. According to Stokes' Law, increased viscosity exponentially decreases the sedimentation rate of the suspended particles, ensuring dose uniformity when drawn into a gavage syringe.

Self-Validating System (Dispersion Drop Test): Draw 1 mL of the final suspension into a syringe and drop it into a beaker of distilled water. The drop should disperse into a cloudy plume immediately. If the drop falls as an intact "clump" or if dry powder floats to the surface, the wetting phase was insufficient. The suspension must be re-milled.

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile. This platform is designed for researchers, chemists, and drug development professionals to troubleshoot, optimize, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile. This platform is designed for researchers, chemists, and drug development professionals to troubleshoot, optimize, and scale their synthetic workflows.

While transition-metal catalyzed methods like the are widely utilized for C-N bond formation, the electron-deficient nature of like 3,5-difluorobenzonitrile makes them ideal candidates for metal-free Nucleophilic Aromatic Substitution (SNAr). Historically, the synthesis of 3-fluoro-5-morpholinobenzonitrile has been achieved via SNAr in polar aprotic solvents, yielding high-purity intermediates for pharmaceutical development ().

As a Senior Application Scientist, I have structured this guide to move beyond mere procedural steps, focusing instead on the thermodynamic and kinetic principles that govern this specific transformation.

System Overview & Reaction Causality

The synthesis relies on the displacement of a highly electronegative fluorine atom by morpholine. The reaction is driven by the formation of a negatively charged Meisenheimer complex. The inductive electron-withdrawing effect of the meta-fluorine and the nitrile group stabilizes this transition state, facilitating the expulsion of the fluoride leaving group.

Pathway SM 3,5-Difluorobenzonitrile Nuc Morpholine Attack (Nucleophilic Addition) SM->Nuc SNAr Pathway MC Meisenheimer Complex (Stabilized by -F and -CN) Nuc->MC Rate-limiting step Prod 3-Fluoro-5-(morpholin-4-yl)benzonitrile (Desired Mono-substitution) MC->Prod F- elimination Bis 3,5-bis(morpholin-4-yl)benzonitrile (Over-reaction Byproduct) Prod->Bis Excess Morpholine Temp >100°C

Figure 1: SNAr mechanistic pathway showing desired mono-substitution vs. bis-substitution.

Troubleshooting FAQs

Q1: My reaction yield is low, and LC-MS shows a significant peak at m/z 274 [M+H]+. What is happening? A: You are observing an over-reaction leading to the bis-substituted byproduct, 3,5-bis(morpholin-4-yl)benzonitrile (Exact mass ~273). Morpholine is a strong secondary amine nucleophile. Although the first morpholine addition donates electron density into the ring via resonance (deactivating it slightly), high temperatures (>100 °C) or excess morpholine (>1.5 eq) will provide enough kinetic energy to force the second SNAr displacement. Causality-Driven Fix: Strictly control the stoichiometry to 1.05 equivalents of morpholine and lower the reaction temperature to 70–80 °C.

Q2: I am seeing incomplete conversion of the starting material even after 12 hours. How can I drive the reaction to completion? A: Incomplete conversion in SNAr is typically a function of poor solvent polarity or inadequate base strength. Causality-Driven Fix: Transition state stabilization is critical. Switch from moderately polar solvents (like Acetonitrile) to highly polar aprotic solvents like anhydrous DMSO or DMF. These solvents solvate the potassium cation (from K₂CO₃) effectively, leaving the carbonate anion free to deprotonate the morpholine, while simultaneously stabilizing the Meisenheimer intermediate.

Q3: There is an unexpected highly polar byproduct forming, and the nitrile peak is missing in the IR spectrum. What went wrong? A: You are likely observing the hydrolysis of the nitrile group to an amide or carboxylic acid. This occurs when trace water is present in the reaction mixture alongside a strong inorganic base at elevated temperatures. Causality-Driven Fix: Ensure all solvents and bases are strictly anhydrous. If the problem persists, switch from K₂CO₃ to a non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA), which minimizes base-catalyzed hydration of the nitrile.

Quantitative Optimization Data

To illustrate the causality of reaction parameters on product distribution, refer to the optimization matrix below. Notice how the interplay between equivalents, temperature, and solvent dictates the ratio of mono- to bis-substitution.

EntrySolventBaseTemp (°C)Morpholine (eq)Conversion (%)Mono-Yield (%)Bis-Yield (%)
1DMFK₂CO₃1002.50>994552
2DMFK₂CO₃801.1095828
3 DMSO K₂CO₃ 80 1.05 >99 91 4
4MeCNDIPEA801.056055<1
5DMSOCs₂CO₃801.05>99896

Table 1: Matrix demonstrating the effect of stoichiometry and thermodynamics on SNAr regioselectivity.

Standard Operating Procedure (SOP)

This protocol is engineered as a self-validating system to ensure high-fidelity replication of Entry 3 from the optimization data.

Workflow A 3,5-Difluorobenzonitrile + Morpholine (1.05 eq) B Solvent: Anhydrous DMSO Base: K2CO3 (1.5 eq) A->B C Heating: 80°C, 4-6 hrs (Monitor via LC-MS) B->C D Aqueous Workup (EtOAc Extraction) C->D E 3-Fluoro-5-(morpholin-4-yl) benzonitrile D->E

Figure 2: Optimized experimental workflow for the SNAr synthesis of the target benzonitrile.

Scale: 10.0 mmol (approx. 1.39 g of 3,5-difluorobenzonitrile)

Step 1: Reagent Preparation

  • Action: Charge a flame-dried 50 mL round-bottom flask with 3,5-difluorobenzonitrile (1.39 g, 10.0 mmol) and anhydrous K₂CO₃ (2.07 g, 15.0 mmol).

  • Causality: Flame-drying removes trace moisture, preventing base-catalyzed hydrolysis of the nitrile group. K₂CO₃ acts as a proton scavenger to neutralize the HF generated, driving the equilibrium forward.

Step 2: Solvent & Nucleophile Addition

  • Action: Suspend the mixture in 20 mL of anhydrous DMSO (0.5 M). Add morpholine (0.91 mL, 10.5 mmol) dropwise at room temperature under an argon atmosphere.

  • Causality: DMSO is a highly polar aprotic solvent that poorly solvates anions, thereby increasing the effective nucleophilicity of morpholine. Limiting morpholine to 1.05 equivalents starves the reaction of the reagent required for secondary substitution.

Step 3: Thermal Activation

  • Action: Heat the reaction mixture to 80 °C using an oil bath and stir vigorously for 4–6 hours.

  • Validation Checkpoint: At t = 4 hours, pull a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is self-validating when the starting material peak disappears and the dominant MS peak is m/z 207 [M+H]+. If a peak at m/z 274[M+H]+ begins to grow, immediately cool the reaction to halt over-substitution.

Step 4: Quenching & Extraction

  • Action: Cool the mixture to room temperature and pour it into 100 mL of ice-cold distilled water. Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Causality: The ice-water quench crashes out the highly organic product while dissolving the inorganic salts (K₂CO₃, KF) and the DMSO solvent, allowing for a clean phase separation.

Step 5: Purification

  • Action: Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization from hot ethanol or flash column chromatography (Hexanes/EtOAc, 8:2 v/v).

  • Validation Checkpoint: Pure 3-fluoro-5-(morpholin-4-yl)benzonitrile will manifest as a white solid. Purity must be confirmed via ¹H NMR (look for the presence of 8 morpholine protons between δ 3.1–3.8 ppm and 3 distinct aromatic protons).

References

  • Title: Heteroaryl derivatives as cytokine inhibitors (WO2008021388A1)
  • Title: Buchwald–Hartwig amination Source: Wikipedia, The Free Encyclopedia URL: [Link]

Optimization

Technical Support Center: Crystallization Troubleshooting for 3-Fluoro-5-(morpholin-4-yl)benzonitrile

Welcome to the Advanced Process Chemistry Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS: 220954-16-5).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Chemistry Support Center. This guide is designed for researchers and process chemists scaling up the synthesis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS: 220954-16-5).

During the nucleophilic aromatic substitution ( SN​Ar ) of 3,5-difluorobenzonitrile with morpholine, controlling the impurity profile during downstream crystallization is a notorious bottleneck. This guide provides mechanistic insights, validated protocols, and thermodynamic strategies to purge structurally related impurities.

Part 1: Impurity Profiling & Quantitative Physicochemical Data

To design a rational crystallization process, we must first understand the thermodynamic behavior of the product versus its process-related impurities. The table below summarizes the critical physicochemical differences that dictate our solvent selection and purging strategies.

Table 1: Comparative Solubility and Physicochemical Profile

Compound ClassificationChemical IdentityMW ( g/mol )Formation MechanismSolubility in Toluene @ 75°CSolubility in Heptane @ 20°C
Starting Material (SM) 3,5-Difluorobenzonitrile139.10Incomplete SN​Ar conversion> 500 mg/mL> 100 mg/mL
Target Intermediate 3-Fluoro-5-(morpholin-4-yl)benzonitrile206.22Primary SN​Ar displacement~ 150 mg/mL< 5 mg/mL
Bis-Adduct Impurity 3,5-Di(morpholin-4-yl)benzonitrile273.33Over-reaction (excess morpholine)> 250 mg/mL< 2 mg/mL
Hydrolysis Degradant 3-Fluoro-5-(morpholin-4-yl)benzamide224.23Base-catalyzed nitrile hydration< 10 mg/mL< 1 mg/mL

Part 2: Mechanistic Root Causes (FAQs)

Q1: Why does the bis-morpholino adduct persistently co-crystallize with my target mono-adduct?

A: The bis-adduct (3,5-di(morpholin-4-yl)benzonitrile) shares the core benzonitrile scaffold and morpholine moiety with your target product. When cooling is performed too rapidly, the system experiences high supersaturation. This leads to kinetic entrapment, where the structurally similar bis-adduct undergoes surface deposition or forms a solid solution within the target's crystal lattice, bypassing thermodynamic equilibrium (1). To reject it, you must shift from kinetic to thermodynamic control using temperature cycling.

Q2: My crystallization mixture is "oiling out" (Liquid-Liquid Phase Separation) instead of forming a crystalline slurry. What causes this and how do I fix it?

A: Oiling out (LLPS) occurs when the total impurity load (especially unreacted SM and the bis-adduct) depresses the melting point of the mixture below the saturation temperature of your solvent system. Instead of nucleating solid crystals, the product separates as an impurity-rich liquid phase. The Fix: Shift the phase diagram by switching from pure alcohols to a binary Toluene/Heptane system. Furthermore, you must implement a strict seeding protocol within the metastable zone width (MSZW) to force crystalline nucleation before the LLPS boundary is crossed.

Q3: Can continuous crystallization improve the kinetic rejection of these impurities?

A: Yes. Translating the process from a batch reactor to a continuous mixed suspension, mixed product removal (MSMPR) crystallizer enables superior kinetic rejection of structurally related regioisomers and bis-adducts. Continuous systems maintain a constant, low level of supersaturation, which prevents the rapid surface deposition of impurities seen in batch cooling ramps (2).

Part 3: Advanced Crystallization Workflows

Logical Pathway for Impurity Rejection

G Crude Crude S_NAr Mixture (Mono-adduct API Intermediate) Imp1 Bis-adduct Impurity (Over-reaction) Crude->Imp1 Excess Morpholine Imp2 Unreacted SM (3,5-Difluorobenzonitrile) Crude->Imp2 Incomplete Conversion LLPS Oiling Out (LLPS) Phase Separation Risk Imp1->LLPS MP Depression Cycling Temperature Cycling (Ostwald Ripening) Imp1->Cycling Desorption of Co-precipitate Solvent Solvent Selection (Toluene/Heptane) Imp2->Solvent High Solubility LLPS->Solvent Shift Phase Diagram Seeding Controlled Seeding (Metastable Zone) Solvent->Seeding Avoid Spontaneous Nucleation Seeding->Cycling Reject Surface Defects Pure Pure Crystalline Product (>99% Purity) Cycling->Pure Filtration & Wash

Impurity rejection workflow for 3-Fluoro-5-(morpholin-4-yl)benzonitrile crystallization.

Validated Protocol: Seeded Cooling & Temperature Cycling

This self-validating protocol is designed to isolate 3-Fluoro-5-(morpholin-4-yl)benzonitrile with >99.5% purity, specifically targeting the thermodynamic rejection of the bis-adduct. The use of Toluene/Heptane is adapted from established commercial manufacturing processes for SN​Ar couplings (3).

Step 1: Dissolution & Clarification

  • Action: Suspend the crude reaction mixture in 3 volumes of Toluene. Heat to 75°C until complete dissolution is achieved. Polish filter the hot solution.

  • Causality: Toluene provides a steep solubility curve for the mono-adduct while maintaining high solubility for the bis-adduct. Polish filtration removes inorganic salts (e.g., K2​CO3​ , KF) generated during the SN​Ar coupling, preventing them from acting as uncontrolled nucleation sites.

Step 2: Anti-Solvent Addition

  • Action: Charge 1.5 volumes of Heptane dropwise at 75°C, maintaining a clear solution.

Step 3: Controlled Seeding

  • Action: Cool the reactor to 60°C (entering the metastable zone). Charge 1.0 wt% of highly pure 3-Fluoro-5-(morpholin-4-yl)benzonitrile seeds. Age the suspension for 2 hours.

  • Causality: Seeding at low supersaturation prevents spontaneous primary nucleation. This controlled crystal growth is the primary defense against LLPS and rapid impurity entrapment.

  • Self-Validation Check: Visually confirm the presence of a stable seed bed after the 2-hour age. If the seeds dissolve, the system is undersaturated; add 0.2 volumes of Heptane and re-seed.

Step 4: Cooling Ramp & Temperature Cycling (Ostwald Ripening)

  • Action: Cool the slurry to 20°C at a linear rate of 0.1°C/min. Next, heat the slurry back to 45°C, hold for 1 hour, then cool to 20°C at 0.1°C/min. Repeat this cycle twice.

  • Causality: This thermal cycling drives Ostwald ripening. Thermodynamically unstable fines dissolve, and surface-bound bis-adduct impurities desorb back into the mother liquor. The remaining crystals grow larger and highly pure.

  • Self-Validation Check: Sample the mother liquor after the first cycle. Analyze via HPLC to verify that the bis-adduct concentration in the liquid phase has stabilized, indicating successful desorption from the crystal lattice.

Step 5: Isolation

  • Action: Filter the product and wash the cake with 2 volumes of cold Toluene/Heptane (1:2 v/v). Dry under vacuum at 40°C.

References

  • Moynihan, H. A., & Horgan, D. E. (2017). "Impurity Occurrence and Removal in Crystalline Products from Process Reactions." Organic Process Research & Development.[Link]

  • SciSpace. (2023). "Case Studies in the Application of a Workflow-Based Crystallization Design for Optimized Impurity Rejection in Pharmaceutical Development." Organic Process Research & Development.[Link]

  • Duan, S., et al. (2016). "Palbociclib Commercial Manufacturing Process Development. Part I: Control of Regioselectivity in a Grignard-Mediated SNAr Coupling." Organic Process Research & Development.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Guide to the Comparative SAR Analysis of 3-Fluoro-5-(morpholin-4-yl)benzonitrile Derivatives as Potential Therapeutic Agents

The 3-fluoro-5-(morpholin-4-yl)benzonitrile scaffold represents a promising starting point for the development of novel therapeutics. The morpholine moiety is a common feature in a multitude of approved drugs and clinica...

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Author: BenchChem Technical Support Team. Date: March 2026

The 3-fluoro-5-(morpholin-4-yl)benzonitrile scaffold represents a promising starting point for the development of novel therapeutics. The morpholine moiety is a common feature in a multitude of approved drugs and clinical candidates, often conferring favorable pharmacokinetic properties.[1] The benzonitrile group, particularly when fluorinated, is a key pharmacophore in various enzyme and receptor modulators.[2][3] The strategic placement of the fluorine atom can enhance binding affinity, metabolic stability, and other crucial drug-like properties.[4][5]

Our comparative analysis will be hypothetically centered around the modulation of the Metabotropic Glutamate Receptor 5 (mGluR5), a G-protein coupled receptor implicated in a range of neurological and psychiatric disorders.[6] This choice is informed by literature demonstrating that structurally related fluorinated benzonitrile derivatives exhibit high affinity for mGluR5.[7]

The Strategic Rationale for SAR on the 3-Fluoro-5-(morpholin-4-yl)benzonitrile Scaffold

A systematic SAR study of this scaffold would aim to elucidate how structural modifications influence biological activity. Key areas for investigation would include:

  • Substitution on the Phenyl Ring: Introducing various substituents at other positions of the phenyl ring can probe the steric and electronic requirements of the binding pocket.

  • Modification of the Morpholine Ring: Alterations to the morpholine ring, such as the introduction of substituents or its replacement with other heterocycles, can impact potency, selectivity, and physicochemical properties.

  • Bioisosteric Replacement of the Nitrile Group: Replacing the nitrile group with other hydrogen bond acceptors or isosteres can reveal its role in target engagement.

By systematically synthesizing and testing a library of analogs, a clear picture of the SAR can be established, guiding the design of more potent and selective compounds.

Experimental Protocols

General Synthetic Approach

The synthesis of a library of 3-fluoro-5-(morpholin-4-yl)benzonitrile derivatives can be achieved through a convergent synthetic strategy. A plausible approach, adapted from related syntheses, is outlined below.[2][8]

Step 1: Synthesis of the Core Scaffold

The core 3-fluoro-5-(morpholin-4-yl)benzonitrile can be prepared via a nucleophilic aromatic substitution reaction between 3,5-difluorobenzonitrile and morpholine in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF).

Step 2: Introduction of Diversity

To build a library for SAR analysis, derivatives can be synthesized by modifying the starting materials or the core scaffold. For example, to explore substitutions on the phenyl ring, one could start with appropriately substituted 1,3-difluorobenzene derivatives and carry them through the synthesis.

In Vitro Biological Evaluation: mGluR5 Negative Allosteric Modulator Assay

To assess the biological activity of the synthesized derivatives, a functional assay measuring the inhibition of mGluR5 signaling is required. A common method is to measure changes in intracellular calcium concentration in response to a receptor agonist.

Cell Line: A stable cell line expressing human mGluR5, such as HEK293 or CHO cells, should be used.

Assay Principle: mGluR5 activation by an agonist (e.g., (S)-3,5-DHPG) leads to the activation of phospholipase C and a subsequent increase in intracellular calcium. A negative allosteric modulator (NAM) will inhibit this response in a concentration-dependent manner.

Procedure:

  • Cell Plating: Seed the mGluR5-expressing cells in a 96-well or 384-well plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol.

  • Compound Incubation: Add the synthesized derivatives at various concentrations to the wells and incubate for a predetermined time.

  • Agonist Stimulation and Signal Detection: Add the mGluR5 agonist and immediately measure the fluorescence intensity using a plate reader capable of kinetic reads.

  • Data Analysis: The change in fluorescence upon agonist addition is used to determine the level of receptor activation. The inhibitory effect of the compounds is calculated relative to a vehicle control. IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation.

Comparative SAR Data (Hypothetical)

The following table illustrates how data from a primary screen could be presented to facilitate SAR analysis. The IC50 values represent the concentration of the compound required to inhibit 50% of the mGluR5 response to an agonist.

Compound IDR1R2R3mGluR5 IC50 (nM)
1 (Core) HHH150
2 4-CH3HH95
3 4-ClHH50
4 4-OCH3HH210
5 H2-CH3 (Morpholine)H350
6 HH2-CH3 (Phenyl)120
7 HH6-CH3 (Phenyl)400
  • Small electron-withdrawing groups at the 4-position of the phenyl ring (e.g., Cl in compound 3 ) appear to enhance potency compared to the unsubstituted core structure (1 ).

  • An electron-donating group at the 4-position (e.g., OCH3 in compound 4 ) is detrimental to activity.

  • Substitution on the morpholine ring (compound 5 ) reduces potency, suggesting that this region may have tight steric constraints in the binding pocket.

  • The position of substituents on the phenyl ring is critical, as a methyl group at the 2-position (compound 6 ) is tolerated better than at the 6-position (compound 7 ).

Visualizing the Scientific Workflow and Biological Context

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a comparative SAR study.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_biology Biological Evaluation cluster_analysis Data Analysis and Iteration Start Design Analogs Synth Synthesize Library of Derivatives Start->Synth Purify Purify and Characterize Compounds Synth->Purify Assay In Vitro Biological Assay (e.g., mGluR5 Calcium Flux) Purify->Assay IC50 Determine IC50 Values Assay->IC50 SAR Establish Structure-Activity Relationships IC50->SAR Design Design Next Generation of Analogs SAR->Design Design->Start Iterative Improvement

Caption: A generalized workflow for a Structure-Activity Relationship (SAR) study.

mGluR5 Signaling Pathway

The diagram below depicts a simplified signaling cascade initiated by the activation of mGluR5.

mGluR5_Pathway cluster_membrane Cell Membrane Glutamate Glutamate (Agonist) mGluR5 mGluR5 Glutamate->mGluR5 Binds to Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Ca_release->PKC Activates Downstream Downstream Signaling (e.g., ERK, CREB activation) PKC->Downstream

Caption: Simplified mGluR5 signaling pathway leading to downstream cellular responses.

Conclusion

This guide has outlined a systematic and scientifically grounded approach to conducting a comparative SAR analysis of 3-fluoro-5-(morpholin-4-yl)benzonitrile derivatives. By following the proposed experimental workflows for chemical synthesis and biological evaluation, researchers can generate the necessary data to understand the structural requirements for activity at a chosen biological target, such as mGluR5. The iterative process of design, synthesis, and testing is fundamental to modern drug discovery and will be crucial in optimizing this promising chemical scaffold into potential clinical candidates.

References

  • National Center for Biotechnology Information. Intracellular Metabotropic Glutamate Receptor 5 (mGluR5) Activates Signaling Cascades Distinct from Cell Surface Counterparts. Available from: [Link]

  • National Center for Biotechnology Information. Signaling Mechanisms of Metabotropic Glutamate Receptor 5 Subtype and Its Endogenous Role in a Locomotor Network. Available from: [Link]

  • Journal of Neuroscience. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes. Available from: [Link]

  • Journal of Neuroscience. A Signaling Mechanism from Gαq-Protein-Coupled Metabotropic Glutamate Receptors to Gene Expression: Role of the c-Jun N-Terminal Kinase Pathway. Available from: [Link]

  • Frontiers in Molecular Neuroscience. Translational Concepts of mGluR5 in Synaptic Diseases of the Brain. Available from: [Link]

  • National Center for Biotechnology Information. 4-(Morpholin-4-yl)-3-(trifluoromethyl)benzonitrile. Available from: [Link]

  • ResearchGate. Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. Available from: [Link]

  • Google Patents. Morpholino compounds, uses and methods.
  • National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Available from: [Link]

  • Google Patents. Process of preparing 3-fluoro-5(((1r,2ar)-3,3,4,4-tetrafluoro-1,2a-dihydroxy-2,2a,3,4-tetrahydro-1h-cyclopenta[cd]inden-7-yl)-oxy)benzonitrile.
  • National Center for Biotechnology Information. Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and simple 18F-labeling of 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile as a high affinity radioligand for imaging monkey brain metabotropic glutamate subtype-5 receptors with positron emission tomography. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis and SAR study of Fluorine-containing 3rd-generation taxoids. Available from: [Link]

  • Google Patents. Method for preparing 3-fluorine-4 morpholinyl phenylamine.
  • ACS Publications. High-Throughput Screening for the Discovery of Enzyme Inhibitors. Available from: [Link]

  • MDPI. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles. Available from: [Link]

  • ResearchGate. Benzonitrile derivatives by Zhang et al. Available from: [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available from: [Link]

  • Springer Nature Experiments. Synthesis of Nucleobase-Functionalized Morpholino Monomers. Available from: [Link]

  • The University of Manchester. Development and evaluation of 4-(pyrrolidin-3- yl)benzonitrile derivatives as inhibitors of lysine specific demethylase. Available from: [Link]

  • MDPI. Design, Synthesis, and Antitumor Activity of Novel Quinazoline Derivatives. Available from: [Link]

  • National Center for Biotechnology Information. The activities of drug inactive ingredients on biological targets. Available from: [Link]

Sources

Comparative

Benchmarking 3-Fluoro-5-(morpholin-4-yl)benzonitrile: A Fragment-Based Guide to PI3K/mTOR Inhibitor Development

3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS: 220954-16-5) is not a finalized clinical drug; rather, it is a highly privileged, low-molecular-weight (MW: 206.22 g/mol ) fragment scaffold. In the realm of kinase drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS: 220954-16-5) is not a finalized clinical drug; rather, it is a highly privileged, low-molecular-weight (MW: 206.22 g/mol ) fragment scaffold. In the realm of kinase drug discovery, directly comparing a fragment to fully elaborated clinical inhibitors using standard IC₅₀ metrics is a category error. Instead, this guide benchmarks this scaffold against standard PI3K/mTOR inhibitors—such as Buparlisib (BKM120), Dactolisib (BEZ235), and Alpelisib (BYL719)—using Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE) .

By analyzing this scaffold through the lens of Fragment-Based Drug Discovery (FBDD), researchers can objectively evaluate its potential as a starting point for developing highly potent, isoform-selective kinase inhibitors.

Mechanistic Rationale: The Hinge-Binding Paradigm

The architectural core of 3-fluoro-5-(morpholin-4-yl)benzonitrile (hereafter referred to as FMB ) is designed to exploit the highly conserved ATP-binding pocket of the Phosphoinositide 3-kinase (PI3K) family and the mammalian target of rapamycin (mTOR)[1].

The causality behind selecting this specific fragment lies in its dual-action geometry:

  • The Morpholine Ring (The Anchor): The oxygen atom of the morpholine ring acts as a critical hydrogen bond acceptor. It specifically interacts with the backbone amide NH of Val851 in the hinge region of PI3Kα (or the homologous Val882 in PI3Kγ)[2]. This mimics the hydrogen bonding of the adenine ring of ATP.

  • The 3-Fluoro-5-Benzonitrile Vector (The Probe): The benzonitrile moiety extends into the hydrophobic affinity pocket (near Asp810 and Tyr836). The electron-withdrawing fluorine atom modulates the pKa of the system and improves metabolic stability, while the nitrile group provides a synthetic vector for further elaboration into the solvent-exposed channel to achieve isoform selectivity[3].

BindingLogic cluster_0 PI3Kα Active Site Val851 Val851 (Hinge Region) Backbone NH Asp810 Asp810 / Tyr836 (Affinity Pocket) Morpholine Morpholine Ring (Oxygen Acceptor) Morpholine->Val851 Hydrogen Bond (2.8 Å) Benzonitrile 3-Fluoro-5-Benzonitrile (Hydrophobic Vector) Benzonitrile->Asp810 Pi-Pi / Dipole Interaction

Caption: Molecular interactions between the FMB fragment and the PI3Kα active site.

Quantitative Benchmarking: Fragment vs. Standard Inhibitors

To objectively benchmark FMB against clinical standards, we must look beyond raw potency (IC₅₀). Because FMB is a fragment, its raw IC₅₀ will naturally be in the micromolar range. However, its Ligand Efficiency (LE) —the binding energy per heavy atom—reveals its true value. An LE > 0.30 kcal/mol/HA is considered an excellent starting point for lead optimization[3].

Table 1: Scaffold vs. Clinical Inhibitor Benchmarking Metrics
CompoundClassificationMW ( g/mol )PI3Kα IC₅₀ (nM)Ligand Efficiency (LE)*Lipophilic Efficiency (LLE)**
FMB (Scaffold) Fragment Starting Point206.22~15,0000.38 ~3.0
Buparlisib (BKM120) Pan-PI3K Inhibitor410.40500.314.5
Dactolisib (BEZ235) Dual PI3K/mTOR Inhibitor469.5040.305.0
Alpelisib (BYL719) PI3Kα Specific Inhibitor441.5050.324.8

*LE = (1.37 × pIC₅₀) / Heavy Atom Count. Higher is better. **LLE = pIC₅₀ - cLogP. Target for clinical drugs is typically > 5.0.

Data Synthesis: While Buparlisib and Dactolisib exhibit nanomolar potency, their larger molecular weights result in lower Ligand Efficiency compared to the FMB fragment. FMB provides a highly efficient "binding anchor" (LE = 0.38) that can be synthetically grown into the solvent channel to improve LLE without introducing unnecessary steric bulk[3].

Experimental Methodologies: Self-Validating Systems

To validate FMB as a viable precursor to standard inhibitors, researchers must employ orthogonal, self-validating experimental workflows. The following protocols detail how to benchmark the fragment's affinity and structural binding mode.

FBDD_Workflow F Fragment Scaffold (FMB) MW: 206.2 SPR SPR Binding Assay (Affinity & Kinetics) F->SPR XRAY X-Ray Crystallography (PI3K Hinge Binding) SPR->XRAY OPT Lead Optimization (Vector Elaboration) XRAY->OPT Structure-Guided LEAD Clinical Candidate (e.g., Buparlisib analog) OPT->LEAD Improved LLE

Caption: Fragment-Based Drug Discovery (FBDD) workflow for elaborating the FMB scaffold.

Protocol A: Surface Plasmon Resonance (SPR) for Fragment Affinity

Because fragments have low initial affinity, standard biochemical kinase assays (like ADP-Glo) are prone to false negatives. SPR detects direct, label-free binding kinetics.

  • Sensor Chip Preparation: Immobilize recombinant His-tagged PI3Kα onto an NTA (Nitrilotriacetic acid) sensor chip via nickel-chelation.

  • Self-Validating Control (Critical): Activate a reference flow cell (Flow Cell 1) without the PI3Kα protein. All sensograms must be double-referenced (subtracting Flow Cell 1 and buffer blanks) to eliminate bulk refractive index shifts caused by the high DMSO concentrations required for fragment solubility.

  • Analyte Injection: Inject FMB at a concentration series ranging from 1 µM to 500 µM in running buffer (containing 5% DMSO).

  • Positive Control Validation: Inject Buparlisib (BKM120) at 100 nM. A strong, slow-off-rate binding curve confirms that the immobilized PI3Kα is correctly folded and the ATP-binding pocket is fully accessible[2].

  • Data Analysis: Fit the steady-state affinity data to a 1:1 Langmuir binding model to determine the KD​ .

Protocol B: X-Ray Co-Crystallization (Structural Validation)

To confirm that FMB binds identically to the morpholine core of standard inhibitors, X-ray crystallography is required. Because PI3Kα is notoriously difficult to crystallize at high resolution, PI3Kγ is utilized as a highly homologous structural surrogate for the ATP pocket[2].

  • Protein Expression & Purification: Express truncated human PI3Kγ (residues 144-1102) in Sf9 insect cells and purify via affinity and size-exclusion chromatography.

  • Co-crystallization: Mix PI3Kγ (10 mg/mL) with 2 mM of FMB (dissolved in 100% DMSO). Set up hanging-drop vapor diffusion plates using a reservoir solution of 15% PEG 4000, 0.1 M Tris-HCl (pH 7.5), and 0.2 M ammonium sulfate.

  • Data Collection: Flash-freeze crystals in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., 0.97 Å wavelength).

  • Self-Validating Step (Omit Map): To ensure the fragment's placement is not an artifact of model bias, generate an Fo​−Fc​ simulated annealing omit map. The electron density for the morpholine ring and the fluorobenzonitrile vector must be visible at ≥3.0σ before final coordinate building.

Conclusion

Benchmarking 3-Fluoro-5-(morpholin-4-yl)benzonitrile against standard inhibitors like Buparlisib and Alpelisib demonstrates the power of Ligand Efficiency in drug design. By securing a high-quality, low-molecular-weight anchor at the Val851 hinge region, researchers can utilize the fluorobenzonitrile vector to systematically build out into the specificity pockets, ultimately achieving the LLE required for next-generation, isoform-selective clinical candidates.

References

  • Identification of NVP-BKM120 as a Potent, Selective, Orally Bioavailable Class I PI3 Kinase Inhibitor for Tre
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Public
  • Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195) Source: acs.org

Sources

Validation

Validating the Analytical Purity of 3-Fluoro-5-(morpholin-4-yl)benzonitrile: A GC-MS Comparison Guide

As a Senior Application Scientist, navigating the analytical landscape for novel pharmaceutical intermediates requires moving beyond standard operating procedures and understanding the why behind the chemistry. 3-Fluoro-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, navigating the analytical landscape for novel pharmaceutical intermediates requires moving beyond standard operating procedures and understanding the why behind the chemistry.

3-Fluoro-5-(morpholin-4-yl)benzonitrile (CAS 220954-16-5) is a highly versatile small molecule scaffold utilized in the synthesis of advanced therapeutics[1]. Structurally, it combines an electron-withdrawing fluorinated benzonitrile core with a moderately polar morpholine ring. While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is traditionally the default for pharmaceutical assay, the unique physicochemical properties of this compound—specifically its susceptibility to volatile, non-chromophoric impurities—demand a more orthogonal approach.

This guide objectively compares analytical techniques and outlines a self-validating Gas Chromatography-Mass Spectrometry (GC-MS) methodology designed to ensure uncompromising analytical purity.

The Analytical Challenge: Why GC-MS?

In pharmaceutical development, impurities introduced during synthesis (such as unreacted morpholine, halogenated precursors, or residual solvents) can poison downstream catalytic steps or present toxicological risks.

While HPLC-UV is a versatile separation technique widely used for assessing compound purity[2], it relies entirely on the presence of a chromophore. Impurities like residual morpholine lack strong UV absorbance and often elute in the void volume of standard reverse-phase HPLC methods, rendering them invisible.

GC-MS overcomes this blind spot. By physically separating compounds based on volatility and interacting with the column's stationary phase, followed by high-precision mass-to-charge (m/z) identification[3][4], GC-MS provides unparalleled specificity. It is uniquely capable of detecting trace volatile contaminants and degradation products that HPLC-UV routinely misses[5].

Technique Comparison: GC-MS vs. Alternatives

To contextualize the selection of GC-MS, the table below summarizes the comparative performance of three primary analytical techniques for analyzing fluorinated morpholine derivatives.

Analytical FeatureGC-MS (Proposed)HPLC-UV (Standard)Benchtop NMR
Primary Separation Mechanism Volatility & PolarityHydrophobicity & PolarityNone (Bulk mixture analysis)
Detection Principle Mass-to-charge ratio (m/z) fragmentationUltraviolet (UV) light absorbanceNuclear spin resonance
Volatile Impurity Detection Excellent (Directly targets volatile organics)Poor (Often lost in void volume)Moderate (Concentration dependent)
Non-Chromophoric Detection Yes (Universal for ionizable molecules)No (Requires a UV chromophore)Yes (Universal for protons)
Suitability for this Scaffold Optimal for residual morpholine & halogenated precursorsGood for main peak assay; weak for trace volatile impuritiesGood for structural ID; lacks trace-level sensitivity

Experimental Methodology: A Self-Validating GC-MS Protocol

A robust analytical method does not merely test samples; it continuously proves its own reliability. The following protocol is engineered as a self-validating system , adhering strictly to ICH Q2(R2) validation guidelines[6].

Step 1: Sample Preparation & Internal Standardization
  • Action: Accurately weigh 10 mg of 3-Fluoro-5-(morpholin-4-yl)benzonitrile. Dissolve in 10 mL of GC-grade ethyl acetate to yield a 1 mg/mL stock. Spike the solution with 50 µg/mL of 4-fluorobenzonitrile to serve as an Internal Standard (IS).

  • Causality: Ethyl acetate is selected because its high volatility and intermediate polarity provide excellent solvation for both the polar morpholine ring and the non-polar aromatic system without degrading the nitrile group. The IS is structurally similar but chromatographically distinct, serving as an internal calibration point to mathematically correct for any injection volume variability inherent in split/splitless GC inlets.

Step 2: Chromatographic Separation
  • Action: Inject 1 µL into a GC equipped with a 5% diphenyl / 95% dimethyl polysiloxane capillary column (e.g., DB-5MS, 30m x 0.25mm x 0.25µm). Set the inlet to 250°C with a 10:1 split ratio. Use a temperature program starting at 80°C (hold 2 min), ramping at 15°C/min to 280°C (hold 5 min).

  • Causality: The 5% diphenyl stationary phase perfectly matches the moderate polarity of the morpholine ring. The initial 80°C hold focuses the solvent and highly volatile impurities into tight bands. The 15°C/min ramp provides optimal longitudinal diffusion control, ensuring sharp, symmetrical peak shapes for the target compound (MW: 206.22 g/mol ), which elutes at a higher temperature.

Step 3: Mass Spectrometric Detection
  • Action: Operate the mass spectrometer in Electron Ionization (EI) mode at 70 eV. Set the transfer line to 280°C and the ion source to 230°C. Scan from m/z 40 to 300.

  • Causality: 70 eV is the universal standard for EI. It imparts enough energy to reliably shatter the molecule into reproducible fragments, allowing the resulting mass spectra to be directly cross-referenced with NIST libraries for unknown impurity identification. The m/z 40-300 scan range deliberately excludes the massive air/water background (< m/z 40) while comfortably capturing the molecular ion (M+ at m/z 206).

System Suitability and Validation Data

To ensure the method is fit for its intended purpose[6], System Suitability Testing (SST) must be performed before every run. By injecting a resolution mixture containing the target compound and a known closely eluting impurity, the system proves its resolving power (Resolution > 1.5) prior to analyzing actual batches.

Below is the quantitative validation data demonstrating the method's performance against ICH Q2(R2) criteria:

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental GC-MS ResultConclusion
Specificity Baseline separation from impuritiesResolution (Rs) = 2.4Pass (No matrix interference)
Linearity (Range) R² > 0.990 (across intended range)R² = 0.9994 (10 - 150 µg/mL)Pass (Highly proportional response)
Accuracy (Recovery) 98.0% - 102.0% at 3 levels99.5% - 101.2%Pass (No significant bias)
Precision (Repeatability) %RSD < 2.0% (n=6 injections)%RSD = 0.85%Pass (Excellent system stability)
LOD / LOQ Signal-to-Noise (S/N) ≥ 3 / ≥ 100.05 µg/mL / 0.15 µg/mLPass (Trace level sensitivity)

Process Visualization: GC-MS Analytical Workflow

The following diagram illustrates the logical progression of the GC-MS workflow, highlighting the transition from physical separation to mass-spectral identification.

GCMS_Workflow A Sample Injection (3-Fluoro-5-(morpholin-4-yl)benzonitrile) B Thermal Vaporization (250°C Inlet) A->B C Capillary Separation (DB-5MS Column) B->C Carrier Gas D Electron Ionization (70 eV) C->D Elution E Mass Analysis (Quadrupole m/z) D->E Fragmentation F Data Output (Purity Profiling) E->F Detection

GC-MS workflow for separation and mass-spectral identification of benzonitrile derivatives.

Conclusion

For complex fluorinated scaffolds like 3-Fluoro-5-(morpholin-4-yl)benzonitrile, relying solely on HPLC-UV introduces blind spots regarding volatile and non-chromophoric impurities. By implementing a causally designed, self-validating GC-MS methodology, analytical scientists can achieve the high sensitivity and orthogonal specificity required to confidently release pharmaceutical intermediates for downstream synthesis.

References

  • CAS 220954-16-5: 3-Fluoro-5-(4-morpholinyl)benzonitrile | CymitQuimica |1

  • A Comparative Guide to Purity Assessment... GC-MS vs. HPLC-UV | Benchchem |2

  • Understanding Chemical Testing: GC-MS vs. HPLC | Smithers | 3

  • GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained | AxisPharm | 4

  • Q2(R2) Validation of Analytical Procedures March 2024 | FDA | 6

  • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products | OMICS International | 5

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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